molecular formula C18H12N2OS B187129 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one CAS No. 22453-82-3

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

Cat. No. B187129
CAS RN: 22453-82-3
M. Wt: 304.4 g/mol
InChI Key: QDYLLEHZXILBOL-UHFFFAOYSA-N
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Description

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a quinazoline derivative that has been synthesized using different methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one involves a series of reactions starting from 2-nitrobenzaldehyde to obtain the final product.

Starting Materials
2-nitrobenzaldehyde, 2-aminobenzothiazole, 1-naphthylamine, thiourea, NaOH, HCl, ethanol, acetic acid, NaBH4, H2SO4, EtOH, Na2CO3, NaHCO3, NaCl, H2O

Reaction
Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-3-nitrobenzaldehyde using NaBH4 and H2SO4 in EtOH., Step 2: Reaction of 2-amino-3-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of Na2CO3 and EtOH to obtain 2-(2-amino-3-nitrophenyl)benzo[d]thiazole., Step 3: Reduction of 2-(2-amino-3-nitrophenyl)benzo[d]thiazole using NaBH4 and H2SO4 in EtOH to obtain 2-(2-amino-3-aminophenyl)benzo[d]thiazole., Step 4: Reaction of 2-(2-amino-3-aminophenyl)benzo[d]thiazole with 1-naphthylamine in acetic acid to obtain 2-(2-amino-3-aminophenyl)-3-(1-naphthyl)benzo[d]thiazole., Step 5: Reaction of 2-(2-amino-3-aminophenyl)-3-(1-naphthyl)benzo[d]thiazole with thiourea in the presence of NaOH and HCl to obtain 2-mercapto-3-(1-naphthyl)benzo[d]thiazole., Step 6: Cyclization of 2-mercapto-3-(1-naphthyl)benzo[d]thiazole using NaHCO3 and HCl to obtain 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one., Step 7: Purification of the final product using NaCl and H2O.

Mechanism Of Action

The mechanism of action of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.

Biochemical And Physiological Effects

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one in lab experiments is its specificity towards cancer cells. This compound has been shown to have cytotoxic effects on cancer cells while sparing normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one. One direction is to explore its potential as a cancer therapy. Studies can be conducted to determine the optimal dosage and administration method for this compound in cancer treatment. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent. Studies can be conducted to determine its effectiveness in reducing oxidative stress and inflammation in the body.
In conclusion, 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Scientific Research Applications

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

3-naphthalen-1-yl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17-14-9-3-4-10-15(14)19-18(22)20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYLLEHZXILBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350490
Record name 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

CAS RN

22453-82-3
Record name 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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